molecular formula C18H16ClNOS B5727100 3-chloro-N-(2,5-dimethylphenyl)-6-methyl-1-benzothiophene-2-carboxamide

3-chloro-N-(2,5-dimethylphenyl)-6-methyl-1-benzothiophene-2-carboxamide

Cat. No. B5727100
M. Wt: 329.8 g/mol
InChI Key: UQRTWVBYALNMID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(2,5-dimethylphenyl)-6-methyl-1-benzothiophene-2-carboxamide, also known as DMXB-A, is a synthetic compound that belongs to the benzothiophene family. It is a potent and selective agonist of the α7 nicotinic acetylcholine receptor (nAChR). This receptor is located in the central nervous system and plays a crucial role in cognitive function, memory, and attention. DMXB-A has been extensively studied for its potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).

Mechanism of Action

3-chloro-N-(2,5-dimethylphenyl)-6-methyl-1-benzothiophene-2-carboxamide exerts its effects by binding to the α7 nAChR, which is located in the central nervous system. This receptor plays a crucial role in cognitive function, memory, and attention. Activation of the α7 nAChR by 3-chloro-N-(2,5-dimethylphenyl)-6-methyl-1-benzothiophene-2-carboxamide leads to the release of neurotransmitters such as acetylcholine, dopamine, and glutamate, which are involved in these processes.
Biochemical and physiological effects:
3-chloro-N-(2,5-dimethylphenyl)-6-methyl-1-benzothiophene-2-carboxamide has been shown to improve cognitive function, memory, and attention in animal models of neurological disorders. It has also been shown to reduce hyperactivity and impulsivity in animal models of ADHD. 3-chloro-N-(2,5-dimethylphenyl)-6-methyl-1-benzothiophene-2-carboxamide has been found to increase the release of neurotransmitters such as acetylcholine, dopamine, and glutamate, which are involved in these processes.

Advantages and Limitations for Lab Experiments

The advantages of using 3-chloro-N-(2,5-dimethylphenyl)-6-methyl-1-benzothiophene-2-carboxamide in lab experiments include its potency and selectivity for the α7 nAChR, which allows for precise manipulation of this receptor. 3-chloro-N-(2,5-dimethylphenyl)-6-methyl-1-benzothiophene-2-carboxamide has also been extensively studied, and its effects are well-characterized. However, the synthesis of 3-chloro-N-(2,5-dimethylphenyl)-6-methyl-1-benzothiophene-2-carboxamide is a complex process that requires specialized knowledge and equipment. Additionally, 3-chloro-N-(2,5-dimethylphenyl)-6-methyl-1-benzothiophene-2-carboxamide is not suitable for use in human studies due to its potential toxicity.

Future Directions

Future research on 3-chloro-N-(2,5-dimethylphenyl)-6-methyl-1-benzothiophene-2-carboxamide could focus on its potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease, schizophrenia, and ADHD. Studies could also investigate the potential use of 3-chloro-N-(2,5-dimethylphenyl)-6-methyl-1-benzothiophene-2-carboxamide in combination with other drugs to enhance its effects. Additionally, research could focus on developing new and more efficient methods for synthesizing 3-chloro-N-(2,5-dimethylphenyl)-6-methyl-1-benzothiophene-2-carboxamide.

Synthesis Methods

The synthesis of 3-chloro-N-(2,5-dimethylphenyl)-6-methyl-1-benzothiophene-2-carboxamide involves several steps, including the preparation of the benzothiophene core, introduction of the amide group, and chlorination of the aromatic ring. The final product is obtained through a purification process using column chromatography. The synthesis of 3-chloro-N-(2,5-dimethylphenyl)-6-methyl-1-benzothiophene-2-carboxamide is a complex process that requires specialized knowledge and equipment.

Scientific Research Applications

3-chloro-N-(2,5-dimethylphenyl)-6-methyl-1-benzothiophene-2-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of neurological disorders. Studies have shown that 3-chloro-N-(2,5-dimethylphenyl)-6-methyl-1-benzothiophene-2-carboxamide can improve cognitive function, memory, and attention in animal models of Alzheimer's disease and schizophrenia. 3-chloro-N-(2,5-dimethylphenyl)-6-methyl-1-benzothiophene-2-carboxamide has also been shown to reduce hyperactivity and impulsivity in animal models of ADHD.

properties

IUPAC Name

3-chloro-N-(2,5-dimethylphenyl)-6-methyl-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNOS/c1-10-4-6-12(3)14(8-10)20-18(21)17-16(19)13-7-5-11(2)9-15(13)22-17/h4-9H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQRTWVBYALNMID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=C(C3=C(S2)C=C(C=C3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(2,5-dimethylphenyl)-6-methyl-1-benzothiophene-2-carboxamide

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